2,5-Bis[4-(cyclopentyloxy)-3-methoxyphenyl][1,3]thiazolo[5,4-d][1,3]thiazole
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Overview
Description
2,5-Bis[4-(cyclopentyloxy)-3-methoxyphenyl][1,3]thiazolo[5,4-d][1,3]thiazole is a complex organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[4-(cyclopentyloxy)-3-methoxyphenyl][1,3]thiazolo[5,4-d][1,3]thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(cyclopentyloxy)-3-methoxybenzaldehyde with thiosemicarbazide to form an intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[4-(cyclopentyloxy)-3-methoxyphenyl][1,3]thiazolo[5,4-d][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Bis[4-(cyclopentyloxy)-3-methoxyphenyl][1,3]thiazolo[5,4-d][1,3]thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2,5-Bis[4-(cyclopentyloxy)-3-methoxyphenyl][1,3]thiazolo[5,4-d][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(2-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole
- 2,5-Bis(4-nitrophenyl)[1,3]thiazolo[5,4-d][1,3]thiazole
- 2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole
Uniqueness
Compared to similar compounds, 2,5-Bis[4-(cyclopentyloxy)-3-methoxyphenyl][1,3]thiazolo[5,4-d][1,3]thiazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of cyclopentyloxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C28H30N2O4S2 |
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Molecular Weight |
522.7 g/mol |
IUPAC Name |
2,5-bis(4-cyclopentyloxy-3-methoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole |
InChI |
InChI=1S/C28H30N2O4S2/c1-31-23-15-17(11-13-21(23)33-19-7-3-4-8-19)25-29-27-28(35-25)30-26(36-27)18-12-14-22(24(16-18)32-2)34-20-9-5-6-10-20/h11-16,19-20H,3-10H2,1-2H3 |
InChI Key |
DJTHRKXPUQMSQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=C(S2)N=C(S3)C4=CC(=C(C=C4)OC5CCCC5)OC)OC6CCCC6 |
Origin of Product |
United States |
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